![molecular formula C6H4N6O16 B14287781 Ethanedioic acid, bis(2,2,2-trinitroethyl) ester CAS No. 118583-85-0](/img/structure/B14287781.png)
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester is a highly energetic compound known for its potential applications in various fields, particularly in the development of environmentally friendly energetic materials. This compound is characterized by its high nitrogen and oxygen content, which contributes to its energetic properties.
Vorbereitungsmethoden
The synthesis of ethanedioic acid, bis(2,2,2-trinitroethyl) ester typically involves the reaction of ethanedioic acid derivatives with trinitroethanol. One common method starts with diethyl oxalate, which is reacted with ethanolamine to form a nitrocarbamate based on an oxamide . This intermediate is then further nitrated to form the desired ester. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester has several scientific research applications:
Energetic Materials: Due to its high nitrogen and oxygen content, it is used in the development of high-energy materials for propellants and explosives.
Environmental Research: The compound is being studied as a potential replacement for traditional oxidizers in rocket propellants, aiming to reduce environmental impact.
Material Science: Its unique properties make it a candidate for use in advanced material applications, including the development of new polymers and composites.
Wirkmechanismus
The energetic properties of ethanedioic acid, bis(2,2,2-trinitroethyl) ester are primarily due to its high nitrogen and oxygen content, which allows for rapid oxidation and energy release upon decomposition. The molecular targets and pathways involved in its action include the formation of highly reactive intermediates that facilitate the rapid release of energy .
Vergleich Mit ähnlichen Verbindungen
Ethanedioic acid, bis(2,2,2-trinitroethyl) ester can be compared to other similar compounds such as:
Bis(2,2,2-trinitroethyl) formal (TEFO): Known for its high energetic performance, TEFO is often used in similar applications.
2,2,2-Trinitroethyl 4,4,4-trinitrobutanoate: Another high-energy compound with comparable nitrogen and oxygen content.
Pentaerythritol tetranitrate (PETN): A well-known explosive with high nitrogen content, used in various military and industrial applications.
These compounds share similar energetic properties, but this compound is unique in its specific molecular structure and potential for environmentally friendly applications.
Eigenschaften
118583-85-0 | |
Molekularformel |
C6H4N6O16 |
Molekulargewicht |
416.13 g/mol |
IUPAC-Name |
bis(2,2,2-trinitroethyl) oxalate |
InChI |
InChI=1S/C6H4N6O16/c13-3(27-1-5(7(15)16,8(17)18)9(19)20)4(14)28-2-6(10(21)22,11(23)24)12(25)26/h1-2H2 |
InChI-Schlüssel |
SJGUOLMACGSEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.